

Application Note: Protocol for Synthesizing N-Fmoc-L-Threonine OBO Ester

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Compound of Interest

Compound Name: *N-Fmoc-L-threonine obo ester*

CAS No.: 148150-71-4

Cat. No.: B136632

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Abstract & Strategic Overview

The 4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl (OBO) ester is a specialized protecting group for the carboxylic acid terminus of amino acids. Unlike standard esters (methyl, t-butyl, benzyl), the OBO moiety is an ortho-ester that imposes significant steric constraint and significantly reduces the acidity of the

-proton. This unique property makes **N-Fmoc-L-Threonine OBO ester** a critical intermediate for preventing racemization during aggressive side-chain modifications (e.g., oxidation, alkylation, or Grignard additions) and for constraining peptide conformation in peptidomimetics.

This protocol details the synthesis of **N-Fmoc-L-Threonine OBO ester** starting from N-Fmoc-L-Threonine. The route employs a two-step sequence: (1) Steglich esterification with 3-methyl-3-(hydroxymethyl)oxetane, followed by (2) Lewis acid-catalyzed rearrangement using boron trifluoride etherate (BF

Et

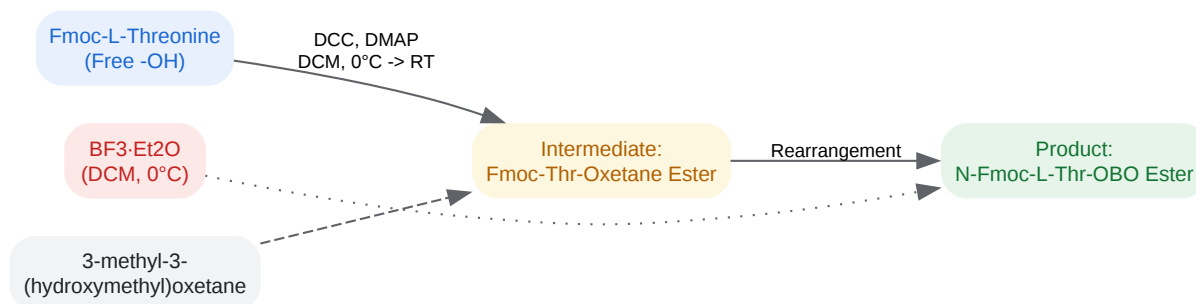
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Key Advantages of the OBO Strategy[1]

- Racemization Suppression: The bicyclic cage structure shields the -proton, maintaining chiral integrity under basic conditions.
- Orthogonality: The OBO group is stable to bases (piperidine) used for Fmoc removal and nucleophiles, but is cleaved by mild aqueous acid (deprotection) or two-step hydrolysis.
- Side-Chain Versatility: This protocol focuses on the free side-chain variant (Fmoc-Thr(OH)-OBO), enabling subsequent selective functionalization of the threonine -hydroxyl group.

Reaction Scheme & Logic

The synthesis relies on the rearrangement of an oxetane ester into the bicyclic OBO ortho-ester.



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Figure 1: Synthetic workflow for the conversion of Fmoc-L-Threonine to its OBO ester derivative via an oxetane intermediate.

Materials & Equipment

Reagents

Reagent	CAS Number	Grade	Role
N-Fmoc-L-Threonine	35661-39-3	>99%	Starting Material
3-Methyl-3-(hydroxymethyl)oxetanone	3143-02-0	>98%	OBO Precursor
DCC (N,N'-Dicyclohexylcarbodiimide)	538-75-0	Synthesis	Coupling Agent
DMAP (4-Dimethylaminopyridine)	1122-58-3	Synthesis	Catalyst (Esterification)
BF ₃ ·OEt ₂ (Boron trifluoride etherate)	109-63-7	Freshly Distilled	Lewis Acid Catalyst
Dichloromethane (DCM)	75-09-2	Anhydrous	Solvent
Triethylamine (TEA)	121-44-8	>99%	Quenching Agent

Equipment

- Flame-dried round-bottom flasks (100 mL, 250 mL).
- Inert gas manifold (Argon or Nitrogen).
- Magnetic stirring plates and bars.
- Rotary evaporator.[1]
- Flash chromatography columns (Silica gel 60).

Experimental Protocol

Part A: Synthesis of Fmoc-Thr-Oxetane Ester Intermediate

Objective: Esterify the carboxylic acid of Fmoc-Threonine with the oxetane alcohol.

- Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Fmoc-L-Threonine (10.0 mmol, 1.0 equiv) and 3-methyl-3-(hydroxymethyl)oxetane (12.0 mmol, 1.2 equiv) in anhydrous DCM (50 mL).
- Catalyst Addition: Add DMAP (1.0 mmol, 0.1 equiv) to the solution.
- Coupling: Cool the mixture to 0°C in an ice bath. Add DCC (11.0 mmol, 1.1 equiv) portion-wise over 5 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours under an argon atmosphere.
 - Observation: A white precipitate (dicyclohexylurea, DCU) will form.
- Work-up: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the pad with cold DCM (2 x 10 mL).
- Concentration: Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude oil by flash column chromatography (Hexanes/Ethyl Acetate, gradient 4:1 to 2:1) to yield the Fmoc-Thr-Oxetane Ester as a white foam or solid.
 - Yield Target: 85–95%.

Part B: Rearrangement to N-Fmoc-L-Threonine OBO Ester

Objective: Convert the oxetane ester to the OBO ortho-ester using Lewis acid catalysis.

- Setup: Dissolve the purified Fmoc-Thr-Oxetane Ester (5.0 mmol) in anhydrous DCM (40 mL) in a flame-dried flask under argon.
- Rearrangement: Cool the solution to 0°C. Add BF

Et

O (0.25 mmol, 0.05 equiv, approx. 30 μ L) via syringe.

- Critical Note: Only a catalytic amount is required. Excess Lewis acid may degrade the Fmoc group or the side chain.
- Monitoring: Stir at 0°C for 4–6 hours. Monitor by TLC (the OBO ester is typically less polar than the oxetane ester).
- Quenching: Once conversion is complete, add Triethylamine (0.5 mL) to quench the Lewis acid. Stir for 10 minutes.
- Extraction: Dilute with DCM (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) followed by brine (30 mL).
- Drying: Dry the organic layer over anhydrous Na₂SO₄

SO₄

, filter, and concentrate.

- Final Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash chromatography (if necessary) to obtain **N-Fmoc-L-Threonine OBO Ester**.

Quality Control & Characterization

Parameter	Specification	Method
Appearance	White crystalline solid or powder	Visual Inspection
Purity	>98%	HPLC (C18, ACN/H2O gradient)
Identity (H NMR)	Characteristic OBO methyl singlet (ppm) and bicyclic methylene protons.	400 MHz NMR (CDCl ₃)
Identity (Mass Spec)	[M+H] consistent with formula C H NO	ESI-MS
Optical Rotation	must match reference standards (check for racemization)	Polarimetry

Key NMR Diagnostic Signals:

- OBO Methyl Group: A sharp singlet around 0.8–0.9 ppm (3H).
- OBO Cage Methylene: A set of multiplets around 3.9–4.0 ppm (6H).
- Fmoc Methine: Doublet around 4.2–4.5 ppm.[2]

Troubleshooting & Causality

Issue	Probable Cause	Corrective Action
Low Yield in Step B	Moisture in solvent deactivating BF	Ensure DCM is distilled/anhydrous. Use fresh BF Et O.
Fmoc Cleavage	Reaction time too long or BF conc. too high.	Strictly limit BF to 0.05 equiv. Quench immediately upon completion.
Racemization	High temperature during coupling (Step A).	Keep DCC addition at 0°C. Do not overheat during concentration.
Side Chain Reaction	Free -OH reacting with DCC.	The secondary alcohol of Thr is less reactive than the primary alcohol of the oxetane. If side products form, use Fmoc-Thr(tBu)-OH, though tBu is labile to BF

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